O-Desulfo Micafungin

Analytical Method Validation Quality Control HPLC/UPLC

O-Desulfo Micafungin is the essential, fully characterized Micafungin Impurity D (Pneumocandin A0) reference standard. Its distinct desulfo structure creates a unique HPLC retention time (RRT), making it the only reliable marker for quantifying this critical degradation pathway in QC batch release and stability studies. Procure this ≥95% purity standard with a comprehensive COA to ensure robust method validation, ANDA/DMF compliance, and accurate PK/PD metabolite tracking—never as a clinical substitute for Micafungin sodium.

Molecular Formula C56H71N9O20
Molecular Weight 1190.2 g/mol
CAS No. 539823-80-8
Cat. No. B1142227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desulfo Micafungin
CAS539823-80-8
Synonyms1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-(3,4-dihydroxyphenyl)-4-hydroxy-L-threonine]pneumocandin A0
Molecular FormulaC56H71N9O20
Molecular Weight1190.2 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)O)O)O)C(CC(=O)N)O)C)O)O)O
InChIInChI=1S/C56H71N9O20/c1-4-5-6-17-84-32-14-11-28(12-15-32)40-21-33(63-85-40)27-7-9-29(10-8-27)49(76)58-34-20-39(71)52(79)62-54(81)45-46(73)25(2)23-65(45)56(83)43(38(70)22-41(57)72)60-53(80)44(48(75)47(74)30-13-16-36(68)37(69)18-30)61-51(78)35-19-31(67)24-64(35)55(82)42(26(3)66)59-50(34)77/h7-16,18,21,25-26,31,34-35,38-39,42-48,52,66-71,73-75,79H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,72)(H,58,76)(H,59,77)(H,60,80)(H,61,78)(H,62,81)/t25-,26+,31+,34-,35-,38+,39+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1
InChIKeyVJHYOZWFHJBKMZ-CICALKLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desulfo Micafungin (CAS 539823-80-8): Defined Impurity and Active Metabolite of Micafungin for Reference Standard Sourcing


O-Desulfo Micafungin (CAS 539823-80-8), a cyclic hexapeptide echinocandin derivative, is formally designated as Micafungin Impurity D and is also known as Pneumocandin A0 or Micafungin Metabolite M1. It is the desulfated congener of the clinically deployed antifungal agent Micafungin sodium. The molecule lacks the characteristic O-sulfate moiety present in the parent drug [1], a structural feature that defines its physicochemical and biological identity. This compound is supplied as a highly characterized reference standard intended for analytical method development, quality control (QC), ANDA/DMF regulatory submissions, and research into echinocandin structure-activity relationships (SAR) [2].

Why O-Desulfo Micafungin (CAS 539823-80-8) Cannot Be Interchanged with Micafungin or Other Echinocandins


O-Desulfo Micafungin cannot be generically substituted for Micafungin sodium or other echinocandins in any context. Functionally, the absence of the sulfate group on the phenolic oxygen of the homotyrosine residue fundamentally alters the molecule's properties: in Micafungin, this group confers water solubility critical for intravenous formulation and bioactivity [1]; its removal in O-Desulfo Micafungin creates a distinct impurity profile with different chromatographic behavior. Analytically, the compound exhibits a unique retention time and relative retention time (RRT) in HPLC/UPLC systems, making it an essential marker for discriminating the parent drug from its primary desulfo impurity [2]. Biologically, while O-Desulfo Micafungin has been reported as an active metabolite with antifungal properties , it represents a separate chemical entity whose pharmacological and toxicological attributes cannot be assumed to mirror those of the sulfated parent molecule. Therefore, its procurement is driven exclusively by its necessity as a unique analytical reference material, a targeted impurity marker, or a distinct entity for SAR studies.

O-Desulfo Micafungin (CAS 539823-80-8): Quantitative Differential Evidence Against Comparators


Chromatographic Resolution: Distinct Retention Time Separates O-Desulfo Micafungin from Micafungin Sodium

In a validated RP-UPLC method, O-Desulfo Micafungin (Impurity D) elutes with a retention time of approximately 16.89 minutes, whereas the primary analyte, Micafungin sodium, exhibits a retention time of 15.14 minutes under identical chromatographic conditions [1]. This clear separation validates its utility as a distinct reference standard for accurately identifying and quantifying the desulfo impurity in micafungin drug substance batches.

Analytical Method Validation Quality Control HPLC/UPLC Impurity Profiling

Biological Activity: O-Desulfo Micafungin Retains In Vitro Antifungal Potency

Despite lacking the sulfate group critical for Micafungin's water solubility, O-Desulfo Micafungin (reported as the active metabolite M1) demonstrates substantial in vitro antifungal activity. The compound exhibits a Minimum Inhibitory Concentration (MIC) of 0.06–0.25 µg/mL against fluconazole-resistant Candida albicans (ATCC 90028) . This level of potency suggests that the sulfate moiety is not essential for target binding, a finding with implications for echinocandin structure-activity relationship (SAR) studies.

Antifungal Activity Echinocandin SAR Candida albicans MIC Determination

Regulatory Identity: O-Desulfo Micafungin is a Designated Pharmacopoeial Impurity Reference Standard

O-Desulfo Micafungin is formally recognized as Micafungin Impurity D and is proposed as a pharmacopoeial reference standard for HPLC quantification. It is supplied with detailed Certificate of Analysis (COA) data compliant with regulatory guidelines (USP, EP, EMA, JP) [1]. This regulatory designation distinguishes it from non-critical impurities or process intermediates; it represents a specific, characterized molecular entity required for demonstrating analytical control in drug applications.

Pharmaceutical Analysis Regulatory Compliance ANDA Filing Reference Standards

O-Desulfo Micafungin (CAS 539823-80-8): Primary Research and Industrial Use Cases


Analytical Method Development and Validation for Micafungin Sodium Drug Substance

O-Desulfo Micafungin is employed as a primary reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its well-defined and distinct retention time (e.g., 16.89 min vs. 15.14 min for Micafungin) is used to establish system suitability criteria, specifically the resolution between the main analyte and the critical Impurity D peak [1]. This ensures the method can accurately quantify O-Desulfo Micafungin levels in bulk drug batches, typically with a validated limit of detection (LOD) in the range of 0.006%–0.013% [2].

Quality Control Release and Stability Testing for Micafungin Drug Products

In QC laboratories, O-Desulfo Micafungin is a critical reference material for batch release and stability studies. Its presence and quantification serve as a marker for desulfation degradation pathways. Procurement of this high-purity standard (typically ≥95%) with a comprehensive COA is essential for ensuring that commercial or clinical batches of Micafungin remain within specification for Impurity D over the product's shelf life [3].

Structure-Activity Relationship (SAR) Studies on Echinocandin Antifungals

Researchers investigating the molecular basis of echinocandin action utilize O-Desulfo Micafungin to evaluate the functional significance of the O-sulfate group. While the parent drug Micafungin owes its water solubility to this moiety [4], O-Desulfo Micafungin retains in vitro antifungal activity (MIC 0.06–0.25 µg/mL against C. albicans) . This differential profile makes the compound a valuable tool for studies aimed at decoupling target enzyme (1,3-β-D-glucan synthase) inhibition from the physicochemical properties required for in vivo efficacy and formulation.

Pharmacokinetic and Drug Metabolism Research

As the active Metabolite M1, O-Desulfo Micafungin is used as an analytical standard in LC-MS/MS assays designed to monitor the metabolic fate of Micafungin in biological matrices. Tracking the conversion of Micafungin to O-Desulfo Micafungin via arylsulfatase activity is important for understanding interspecies differences in metabolism and for interpreting in vivo pharmacokinetic/pharmacodynamic (PK/PD) data .

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